molecular formula C6H14O5S B1290189 1,3-Dimethoxypropan-2-yl methanesulfonate

1,3-Dimethoxypropan-2-yl methanesulfonate

Cat. No. B1290189
M. Wt: 198.24 g/mol
InChI Key: FPYFLECMGUTMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethoxypropan-2-yl methanesulfonate is a useful research compound. Its molecular formula is C6H14O5S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C6H14O5S

Molecular Weight

198.24 g/mol

IUPAC Name

1,3-dimethoxypropan-2-yl methanesulfonate

InChI

InChI=1S/C6H14O5S/c1-9-4-6(5-10-2)11-12(3,7)8/h6H,4-5H2,1-3H3

InChI Key

FPYFLECMGUTMQO-UHFFFAOYSA-N

Canonical SMILES

COCC(COC)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4.3 mL of methanesulfonyl chloride was added dropwise at 5° C. to a stirred solution of 6.0 g of 1,3-dimethoxy-propan-2-ol and 9.0 mL of triethylamine in 60 mL of dichloromethane. Stirring was continued for 72 hours at room temperature, followed by extraction with water. The combined organic extracts were dried (sodium sulfate) and concentrated and the residue purified by silica chromatography (isohexane/ethyl acetate=9/1, 8/2, 7/3, 6/4 v/v) yielding 2.5 g of methanesulfonic acid 2-methoxy-1-methoxymethyl-ethyl ester as an oil. EI-MS: 198 (M+).
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Triethylamine (5 ml, 0.036 mol) followed by slow addition of methanesulphonyl chloride (2.72 ml, 0.035 mol) was added to a solution of 1,3-dimethoxy-2-hydroxypropane (3.84 g, 0.032 mol) in dichloromethane (70 ml) cooled at 5° C. The mixture was then stirred at ambient temperature for 24 hours. The mixture was then absorbed onto silica gel and purified by chromatography eluting with dichloromethane/isohexane (1:1) to give the title compound (3.74 g, 59%). NMR: 3.15 (s, 3H), 3.28 (s, 6H), 3.52 (d, 4H), 4.78 (q, 1H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.72 mL
Type
reactant
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Yield
59%

Synthesis routes and methods III

Procedure details

To a solution of 1,3-dimethoxy-2-hydroxypropane (3.84 g, 0.032 mol) in DCM (70 ml) cooled at 5° C. was added triethylamine (5 ml, 0.036 mol) followed by slow addition of methanesulphonyl chloride (2.72 ml, 0.035 mol). The mixture was then stirred at ambient temperature for 24 hours. The mixture was then absorbed onto silica gel and purified by flash silica chromatography DCM:isohexane (3:1) to give the title compound (3.74 g, 59%). NMR 3.15 (s, 3H), 3.28 (s, 6H), 3.52 (d, 4H), 4.78 (q, 1H).
Quantity
3.84 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2.72 mL
Type
reactant
Reaction Step Three
Yield
59%

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